
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with carbon dioxide, followed by esterification . The reaction conditions often require the use of strong bases such as lithium or magnesium derivatives to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cinnoline derivatives.
科学的研究の応用
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with signaling pathways involved in inflammation and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties .
類似化合物との比較
- 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
- 3-Methoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives
Comparison: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds . For example, while 5,6,7,8-tetrahydroquinoline-3-carboxylic acid shares a similar core structure, the presence of different substituents can significantly alter its biological properties and applications .
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
5,6,7,8-tetrahydrocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2,(H,12,13) |
InChIキー |
PYLAGZHXAYKAJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


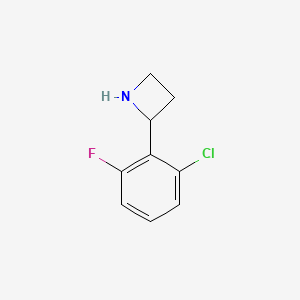
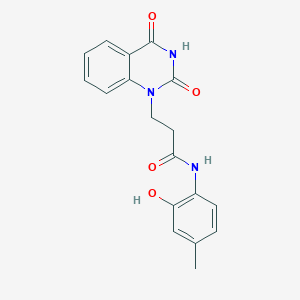
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)


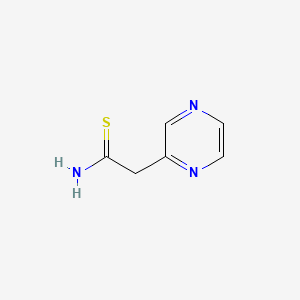
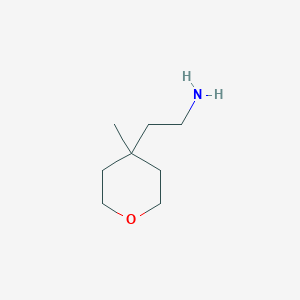
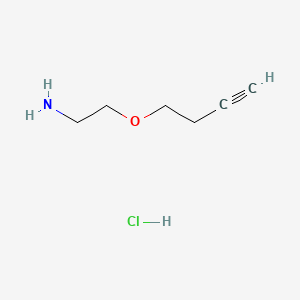
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)

